N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-13-10(16)8-5-7-20-12(8)14-11(17)9-4-3-6-15(9)21(2,18)19/h5,7,9H,3-4,6H2,1-2H3,(H,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMIULBOTWLXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCCN2S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the methylcarbamoyl group. The pyrrolidine ring is then synthesized separately and functionalized with a methylsulfonyl group. Finally, the two components are coupled under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methylcarbamoyl and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has garnered attention for its potential pharmacological applications, particularly as an orexin type 2 receptor agonist.
Mechanism of Action:
The compound primarily interacts with orexin receptors, which are crucial for regulating arousal, wakefulness, and appetite. Research indicates that agonists of orexin type 2 receptors can enhance wakefulness and may improve symptoms associated with sleep disorders such as narcolepsy.
Pharmacological Studies
The compound has been referenced in various patents and scientific literature for its potential use in treating neurological disorders. Its activity as an orexin receptor agonist suggests applications in:
- Narcolepsy Treatment: Enhancing wakefulness and reducing excessive daytime sleepiness.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance:
- Case Study: In vitro tests demonstrated that related compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are derived from recent patent literature and share core structural motifs. Below is a comparative analysis:
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Patent Example 51)
- Structural Differences: Replaces the thiophene ring with a 4-methylthiazole group, introducing an additional nitrogen atom. Incorporates a hydroxy group at position 4 of the pyrrolidine ring, increasing polarity. Uses a cyclopentanecarbonyl-isoindolinone substituent instead of methylsulfonyl.
- Functional Implications :
- The thiazole ring may enhance metabolic stability compared to thiophene due to reduced oxidative susceptibility.
- The hydroxy group could improve water solubility but may reduce membrane permeability.
(S)-1-((S)-2-Amino-3-cyclohexylpropanoyl)-N-((S)-1-fluoro-2-oxo-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexan-3-yl)pyrrolidine-2-carboxamide (Patent Example 52)
- Structural Differences :
- Features a fluorinated oxohexan chain and a pentamethyl-dihydrobenzofuran-sulfonylguanidine group.
- Retains the pyrrolidine-carboxamide core but adds a bulky hydrophobic substituent.
- Functional Implications :
- The fluorinated chain may enhance bioavailability by resisting enzymatic degradation.
- The sulfonylguanidine group could target charged binding pockets (e.g., in proteases or kinases).
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent Example, Journal of the Patent Office)
- Structural Differences :
- Replaces pyrrolidine with a piperidine ring (six-membered), altering ring strain and conformational flexibility.
- Substitutes the thiophene-carbamoyl group with a methylsulfonylphenyl moiety.
- Functional Implications :
- Piperidine derivatives often exhibit improved metabolic stability but reduced target specificity compared to pyrrolidines.
- The methylsulfonylphenyl group may enhance π-π stacking with aromatic residues in enzyme active sites.
Physicochemical and Pharmacokinetic Trends
Computational and Experimental Characterization
- Density Functional Theory (DFT) : Studies on similar compounds suggest that exact-exchange functionals (e.g., B3LYP) predict optimized geometries and electronic properties with <3 kcal/mol error in thermochemical data .
- Crystallography : Tools like SHELX and WinGX are widely used to resolve pyrrolidine-carboxamide conformations, critical for structure-activity relationship (SAR) studies.
Biological Activity
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1222466-16-1 |
| Molecular Formula | C₁₃H₁₉N₃O₄S₂ |
| Molecular Weight | 345.4 g/mol |
This compound features a pyrrolidine ring substituted with a thiophene moiety and a methylsulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of the Pyrrolidine Ring: This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene and Methylsulfonyl Groups: These groups are introduced via electrophilic substitution reactions, which may require specific conditions such as controlled temperatures and inert atmospheres to optimize yields.
The primary mechanism of action for this compound involves its interaction with orexin receptors, particularly the orexin type 2 receptor (OX2R). This receptor plays a crucial role in regulating arousal, wakefulness, and appetite. Activation of OX2R by this compound may lead to:
- Increased Wakefulness: Potential applications in treating sleep disorders such as narcolepsy.
- Modulation of Appetite: Possible implications in obesity management.
Pharmacological Studies
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Modulation: The compound has shown potential effects on neurotransmitter systems, particularly in enhancing alertness and cognitive function.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antibacterial activity against certain Gram-positive and Gram-negative bacteria.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Orexin Receptor Agonism | Enhances wakefulness | |
| Antimicrobial Activity | Active against selected bacterial strains |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- A study highlighted its effectiveness as an orexin type 2 receptor agonist, suggesting its potential in treating sleep disorders like narcolepsy .
- Another investigation reported its antibacterial properties, indicating efficacy against various bacterial strains, which could pave the way for new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, and how can purity be maximized?
- Methodology : Multi-step synthesis involving sequential functionalization of the pyrrolidine and thiophene rings. Key steps include:
- Coupling of methylcarbamoyl-thiophene intermediates with methylsulfonyl-pyrrolidine precursors under controlled conditions (e.g., ethanol or DMSO solvent, 60–80°C, 12–24 hours) .
- Use of coupling agents like EDC/HOBt for amide bond formation .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical during handling and storage of this compound?
- Handling : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., thiols or sulfonic acids) .
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the methylsulfonyl group .
- Disposal : Follow EPA guidelines for sulfonamide-containing waste; neutralize with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can experimental designs address contradictions in biological activity data across studies?
- Approach :
- Validate assays using positive/negative controls (e.g., known kinase inhibitors for enzyme inhibition studies) .
- Perform dose-response curves (0.1–100 µM) to assess potency (IC) and selectivity .
- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Analysis : Apply statistical tools (ANOVA, Tukey’s test) to resolve variability caused by solvent effects (e.g., DMSO cytotoxicity at >0.1%) .
Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?
- In Silico Studies : Perform molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs, focusing on the methylsulfonyl and carbamoyl motifs .
- In Vitro Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Pathway Analysis : Use transcriptomics (RNA-seq) to map downstream effects in cancer cell lines (e.g., HepG2 or MCF-7) treated with the compound .
Q. How can synthetic yields be improved when scaling up reactions?
- Process Optimization :
- Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Monitor reaction progress via TLC or in situ FTIR to minimize byproduct formation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility and stability profiles?
- Analytical Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
